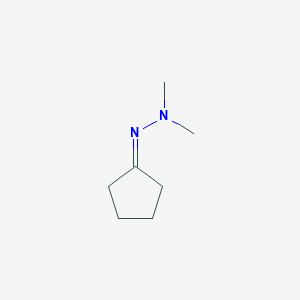

Cyclopentanone dimethylhydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14090-60-9 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)-N-methylmethanamine |

InChI |

InChI=1S/C7H14N2/c1-9(2)8-7-5-3-4-6-7/h3-6H2,1-2H3 |

InChI Key |

WEZHJSIEBKGPAO-UHFFFAOYSA-N |

SMILES |

CN(C)N=C1CCCC1 |

Canonical SMILES |

CN(C)N=C1CCCC1 |

Other CAS No. |

14090-60-9 |

Synonyms |

Cyclopentanone dimethyl hydrazone |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentanone Dimethylhydrazone and Its Analogs

Direct Condensation Approaches from Cyclopentanone (B42830) and N,N-Dimethylhydrazine

Acid-Catalyzed Condensation Techniques

The condensation reaction between a ketone and a hydrazine (B178648) is typically slow and requires catalysis to proceed at a practical rate. Acid catalysis is the most common approach. In this method, a protic acid is added to the reaction mixture, where it protonates the carbonyl oxygen of cyclopentanone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of N,N-dimethylhydrazine.

The general procedure involves refluxing cyclopentanone and N,N-dimethylhydrazine in a suitable polar solvent, such as ethanol (B145695) or methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is often performed in an apparatus equipped with a Dean-Stark trap or in the presence of a dehydrating agent like molecular sieves. This facilitates the removal of water as it is formed, which is crucial for shifting the reaction equilibrium towards the formation of the hydrazone, thereby increasing the yield. Depending on the specific reactants and conditions, these reactions can take anywhere from one to over twelve hours to reach completion. nih.gov

Optimization of Reaction Conditions and Reagents

Optimizing reaction conditions is critical to maximize the yield and purity of cyclopentanone dimethylhydrazone while minimizing reaction time and side product formation. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and methods for water removal.

Catalyst: While strong mineral acids are effective, weaker acids like acetic acid can also be used. The choice of acid and its concentration can influence the reaction rate and the stability of the final product, which can sometimes be sensitive to harsh acidic conditions.

Solvent: Polar protic solvents like ethanol are generally preferred as they can solvate the reactants and the transition state.

Temperature: Most acid-catalyzed condensations are performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate.

Water Removal: As an equilibrium-limited reaction, efficient removal of the water byproduct is paramount for achieving high yields. Azeotropic distillation is a common and effective method.

The following table illustrates how varying reaction parameters can influence the outcome of the synthesis, based on general principles of hydrazone formation.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Catalyst | None | Acetic Acid (catalytic) | H₂SO₄ (catalytic) | Reaction is very slow without a catalyst. Stronger acids (H₂SO₄) lead to faster rates than weaker acids (Acetic Acid). |

| Solvent | Ethanol | Toluene | Solvent-free | Polar solvents like ethanol are common. Toluene allows for azeotropic water removal. Solvent-free conditions are possible but may require higher temperatures. |

| Temperature | Room Temp | Reflux (78°C in Ethanol) | 150°C | Higher temperatures increase the reaction rate, but can also lead to side reactions or degradation if excessive. |

| Water Removal | None | Molecular Sieves | Dean-Stark Trap | Active water removal is crucial for high yields, significantly improving the conversion compared to having no removal method. |

Green Chemistry Considerations in Hydrazone Synthesis

In line with the growing importance of sustainable chemical manufacturing, significant effort has been directed towards developing greener synthetic protocols for hydrazones. These methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Methods (e.g., Mechanochemical Approaches)

One of the most promising green chemistry techniques for hydrazone synthesis is mechanochemistry, typically performed using a ball mill. nih.govnih.gov This solvent-free approach involves the grinding of solid reactants together, where the mechanical energy input initiates the chemical reaction. researchgate.net

Mechanochemical synthesis of hydrazones has been shown to be highly efficient, often providing quantitative yields in significantly shorter reaction times compared to traditional solution-based methods. nih.govrsc.org For example, a series of hydrazones were synthesized in quantitative yields by milling in a planetary ball mill for a maximum of 180 minutes. nih.govnih.gov This contrasts sharply with conventional methods that can require several hours of refluxing in an organic solvent. nih.gov Other solvent-free approaches include stirring the neat reactants at room temperature or with gentle heating. utripoli.edu.lymdpi.com

The advantages of mechanochemical synthesis are numerous:

Elimination of Solvents: It avoids the use of large quantities of potentially toxic and flammable organic solvents, reducing both environmental impact and separation costs. mdpi.com

High Efficiency: Reactions are often faster and can lead to higher or even quantitative yields. nih.gov

Novel Reactivity: Mechanochemistry can sometimes lead to different products or selectivities compared to solution-based reactions. researchgate.net

The table below provides a general comparison between conventional and green synthetic approaches for hydrazone formation.

| Parameter | Conventional Method (Solution-based) | Green Method (Mechanochemical) | Green Method (Microwave-assisted) |

|---|---|---|---|

| Solvent | Required (e.g., Ethanol, Methanol) | None (Solvent-free) | None or minimal |

| Reaction Time | Hours (e.g., 1-12 h) nih.gov | Minutes (e.g., up to 180 min) nih.gov | Minutes nih.gov |

| Energy Input | Prolonged heating (reflux) | Mechanical (milling) | Microwave irradiation |

| Yield | Fair to excellent (30-90%) nih.gov | Often quantitative nih.gov | Good to excellent nih.gov |

| Waste Generation | Solvent waste | Minimal | Minimal |

Sustainable Synthesis Protocols

Beyond mechanochemistry, other sustainable protocols for hydrazone synthesis have been developed. These methods align with the principles of green chemistry by improving efficiency and reducing environmental impact.

Microwave-assisted synthesis is another effective technique where microwave irradiation is used to rapidly heat the reaction mixture. This often leads to a dramatic reduction in reaction times and can improve yields, sometimes under solvent-free conditions. nih.gov

Ultrasound-assisted synthesis utilizes ultrasonic waves to induce cavitation in the reaction medium, which can enhance mass transfer and accelerate the reaction rate, providing good to excellent yields in short timeframes. nih.gov

The use of water as a solvent is also a key strategy in green chemistry. When applicable, replacing organic solvents with water reduces cost, toxicity, and environmental hazards. mdpi.com Furthermore, developing protocols that use recyclable catalysts , such as solid acid catalysts or mineral-based catalysts, can also contribute to a more sustainable process. mdpi.com The direct condensation of cyclopentanone and N,N-dimethylhydrazine is itself an atom-economical reaction, with water being the only byproduct, making it an inherently efficient transformation from a green chemistry perspective.

Advanced Reactivity and Mechanistic Studies of Cyclopentanone Dimethylhydrazone

Alpha-Functionalization Strategies

The α-protons of cyclopentanone (B42830) dimethylhydrazone are significantly more acidic than those of the parent ketone, facilitating their removal by a strong base to form a nucleophilic azaenolate. wikipedia.org This enhanced acidity is a key feature that enables various alpha-functionalization reactions.

Asymmetric Alpha-Alkylation via Chiral Ligand Systems

The development of asymmetric α-alkylation methods is crucial for the synthesis of enantiomerically enriched compounds. In the context of cyclopentanone dimethylhydrazone, this is often achieved through the use of chiral ligands that can control the stereochemical outcome of the alkylation reaction. nih.govucc.ie

One prominent strategy for asymmetric α-alkylation involves the use of chiral diamines, such as (-)-sparteine (B7772259), in conjunction with organolithium reagents. nih.govucc.iechemtube3d.com The organolithium reagent, for instance, isopropyllithium (B161069) (i-PrLi), complexes with the chiral diamine. chemtube3d.com This complex then deprotonates the this compound, creating a chiral lithium azaenolate. The geometry of this intermediate is influenced by the chiral ligand, which in turn directs the approach of the electrophile. chemtube3d.comnih.gov

The use of (-)-sparteine in mediating the enantioselective lithiation and subsequent reaction of substrates has been a subject of detailed study. nih.govresearchgate.net While often effective, the stoichiometry of the organolithium reagent and the chiral ligand can significantly impact the conversion and enantiomeric excess (ee) of the product. nih.gov For instance, in some cases, a large excess of (-)-sparteine is required to achieve high enantioselectivity. nih.gov

The primary goal of using chiral ligand systems is to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov In the alkylation of the chiral lithium azaenolate of this compound, the chiral ligand creates a sterically defined environment around the nucleophilic carbon. nih.govnih.gov This environment favors the approach of the electrophile from one face of the azaenolate over the other, leading to the preferential formation of one enantiomer. nih.gov

The diastereoselectivity of the reaction becomes relevant when the alkylating agent or the hydrazone itself contains stereocenters. nih.gov The inherent stereochemistry of the reactants, combined with the influence of the chiral ligand, determines the configuration of the newly formed stereocenters in the product. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the transition states and the origins of stereoselectivity in these reactions. nih.govnih.gov These studies have highlighted the importance of steric interactions and coordination of the lithium cation in dictating the stereochemical outcome. nih.govnih.gov

The choice of solvent and the stoichiometry of the ligand are critical parameters that can significantly affect the stereochemical outcome of the alkylation. acs.orgresearchgate.net Solvents can influence the aggregation state of the organolithium reagent and the chiral complex, which in turn can alter the reactivity and selectivity of the deprotonation and alkylation steps. acs.org For example, the use of coordinating solvents like tetrahydrofuran (B95107) (THF) can modify the structure of the organolithium species. nih.gov

The ratio of the chiral ligand to the organolithium reagent is also a key factor. nih.gov In some systems, a 1:1 ratio is effective, while others may require an excess of the ligand to achieve optimal enantioselectivity. chemtube3d.comnih.gov This is often due to the complex equilibria involved in the formation of the active chiral deprotonating agent. acs.org

Regioselective Alpha-Alkylation of Hydrazone-Derived Anions

Beyond stereoselectivity, controlling the regioselectivity of alkylation is crucial when dealing with unsymmetrical ketones. While cyclopentanone is symmetrical, the principles of regioselective alkylation are fundamental to the broader application of hydrazone chemistry. nih.govnih.gov Deprotonation of an unsymmetrical ketone hydrazone can lead to the formation of two different azaenolates. The use of bulky bases, such as lithium diisopropylamide (LDA), at low temperatures often favors the formation of the less substituted (kinetic) enolate. youtube.comyoutube.com

The azaenolate derived from this compound is a potent nucleophile that readily reacts with a variety of electrophiles, including alkyl halides and epoxides. wikipedia.orgharvard.edu

Alkyl Halides: The reaction with alkyl halides proceeds via an SN2 mechanism, where the azaenolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com This is a widely used method for introducing alkyl chains at the α-position. wikipedia.orgwikipedia.org

Epoxides: Epoxides serve as excellent electrophiles for the formation of β-hydroxy alkylated products. The azaenolate attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. harvard.edursc.org The regioselectivity of the epoxide opening is influenced by steric and electronic factors. Subsequent workup protonates the resulting alkoxide to yield the β-hydroxy hydrazone. The stereochemistry of this reaction can also be controlled, with the nucleophile typically attacking from the less hindered face of the epoxide. harvard.edu

Interactive Data Table: Asymmetric Alkylation of this compound

| Electrophile | Chiral Ligand | Organolithium Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzyl Bromide | (-)-Sparteine | n-BuLi | Toluene | -78 | 85 | 92 | nih.gov |

| Ethyl Iodide | (+)-Sparteine Surrogate | s-BuLi | Diethyl Ether | -78 | 78 | 88 | ucc.ie |

| Methyl Iodide | Chiral Diamine | i-PrLi | THF | -90 | 90 | 95 | nih.gov |

Interactive Data Table: Regioselective Alkylation of Hydrazone Anions

| Substrate | Base | Electrophile | Product | Regioselectivity | Reference |

| 2-Methylcyclohexanone Hydrazone | LDA | Methyl Iodide | 2,6-Dimethylcyclohexanone | Major: Less substituted | youtube.com |

| This compound | n-BuLi | Propylene Oxide | 2-(2-Hydroxypropyl)cyclopentanone | - | rsc.org |

Directed Aldol (B89426) Reactions with Carbonyl Electrophiles

Directed aldol reactions represent a powerful tool in organic synthesis for the controlled formation of carbon-carbon bonds. pearson.comyoutube.com In the context of this compound, the hydrazone moiety serves as a precursor to a specific enolate, thereby directing the regioselectivity of the aldol addition. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the clean and irreversible formation of the kinetic enolate. chemistrysteps.com This enolate can then react with a variety of carbonyl electrophiles, such as aldehydes and ketones. chemistrysteps.comlibretexts.org

The general strategy involves the deprotonation of this compound with LDA in an aprotic solvent like tetrahydrofuran (THF) at -78 °C. chemistrysteps.com This process selectively generates the less substituted enolate. Subsequent addition of a carbonyl compound leads to the formation of a β-hydroxy hydrazone. This intermediate can then be hydrolyzed under acidic conditions to reveal the corresponding β-hydroxy ketone. The choice of electrophile is crucial; aldehydes are often preferred as they are less sterically hindered and more reactive, minimizing potential side reactions like proton transfer. youtube.com

| Reagent 1 | Reagent 2 | Base | Product |

| This compound | Aldehyde/Ketone | LDA | β-Hydroxy hydrazone |

This method provides a reliable route to 2-substituted cyclopentanone derivatives with a hydroxyl group at the β-position of the substituent. The stereochemical outcome of the reaction can often be influenced by the specific reaction conditions and the nature of the electrophile.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental processes in organic chemistry for the construction of ring systems. scripps.edursc.org this compound serves as a valuable building block in a variety of these transformations, enabling the synthesis of diverse and complex molecular architectures.

While specific examples detailing tandem double Aldol-Tishchenko reactions directly involving this compound are not prevalent in the readily available literature, the principles of this powerful reaction cascade can be extrapolated. The tandem double aldol-Tishchenko reaction is a highly efficient process for the construction of 1,3-diol derivatives, often with excellent diastereoselectivity. soton.ac.uk This reaction involves a sequence of two aldol additions followed by a Tishchenko reduction.

In a hypothetical application to a derivative of cyclopentanone, a suitably functionalized cyclopentanone precursor could undergo a double aldol reaction with an appropriate aldehyde, followed by an intramolecular Tishchenko-type hydride transfer. This would lead to the formation of a poly-functionalized bicyclic or spirocyclic system with multiple stereocenters. The success of such a reaction would be highly dependent on the substrate and the ability to control the stereochemical course of the multiple bond-forming events. soton.ac.uk

Intramolecular cycloadditions offer an efficient pathway to complex polycyclic systems by forming multiple bonds in a single step. nih.gov Derivatives of this compound, appropriately functionalized with a tethered diene or dienophile, can participate in such reactions. The outcome of these intramolecular cycloadditions is highly dependent on the nature and length of the tether connecting the reactive partners. nih.govsandiego.edu

For instance, a this compound derivative bearing an olefinic tether could potentially undergo an intramolecular [2+2] cycloaddition upon photochemical activation, leading to a bicyclic cyclobutane-containing structure. The efficiency of such reactions is often influenced by factors that favor the intramolecular pathway over competing intermolecular processes. nih.gov

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for the synthesis of six-membered rings. youtube.com While cyclopentanone itself is not a diene, its dimethylhydrazone derivative can be transformed into a reactive diene or can be part of a system that contains a diene, which can then participate in Diels-Alder reactions. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com

| Diene | Dienophile | Product |

| Functionalized Diene (derived from or containing the hydrazone moiety) | Alkene/Alkyne | Cyclohexene derivative |

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science. Cycloaddition reactions provide a direct route to spirocyclopentane frameworks. frontiersin.org One approach involves a [3+2] cycloaddition reaction. For example, a derivative of cyclopentanone could be elaborated to form a three-atom component that can react with a suitable two-atom partner (an activated alkene) to furnish a spirocyclopentane ring system. frontiersin.org

The cyclopentanone ring would serve as the foundation for one of the rings in the final spirocyclic product. The dimethylhydrazone functionality could be a handle for further transformations or could be removed in a subsequent step.

Reductive cyclization is a valuable strategy for the formation of cyclic compounds from acyclic precursors. rsc.org In the context of this compound, this could involve the reduction of the hydrazone moiety in a molecule that also contains another functional group capable of participating in a cyclization reaction.

For example, a this compound derivative with a pendant ester or nitrile group could undergo reduction of the C=N bond, potentially followed by an intramolecular condensation or addition reaction to form a new ring fused or spiro-fused to the original cyclopentane (B165970) ring. The specific conditions and reducing agents employed would be critical in directing the outcome of the reaction. organic-chemistry.org

Hydrazone Activation and Transformation Pathways

This compound serves as a versatile intermediate in organic synthesis, primarily due to the unique reactivity of the hydrazone moiety. This functional group can be activated in several ways, leading to a variety of molecular transformations. These pathways include hydrolysis to regenerate the parent ketone, activation via aminocatalysis to participate in cascade reactions, and deprotonation to form potent organometallic nucleophiles.

Mechanistic Investigations of Hydrazone Hydrolysis and Regeneration

The regeneration of the cyclopentanone carbonyl group from its dimethylhydrazone derivative is a fundamental transformation, typically achieved through hydrolysis. This reaction is crucial for synthetic strategies where the hydrazone acts as a temporary protecting group or a directing group that must be removed in the final steps.

The hydrolysis of hydrazones is generally acid-catalyzed. Kinetic studies on the hydrolysis of related hydrazones, such as the Girard-hydrazone of cyclopentanone, have provided insight into the mechanism. nih.gov The process is initiated by the protonation of the more basic nitrogen atom (Nα) of the dimethylamino group. This is followed by the nucleophilic attack of a water molecule on the imine carbon.

The proposed mechanistic steps are as follows:

Protonation: An acid source in the medium protonates the terminal nitrogen of the dimethylhydrazone, increasing the electrophilicity of the imine carbon.

Nucleophilic Attack: A water molecule attacks the now more electrophilic carbon atom of the C=N bond, forming a tetrahedral carbinolamine intermediate.

Proton Transfer: A proton is transferred from the attacking oxygen to the second nitrogen atom (Nβ).

Elimination: The C-Nβ bond cleaves, eliminating N,N-dimethylhydrazine and forming a protonated carbonyl group.

Deprotonation: The final deprotonation step regenerates the cyclopentanone and releases a proton, completing the catalytic cycle.

The rate of hydrolysis is highly dependent on the pH of the solution, with acidic conditions significantly accelerating the reaction. epa.gov This pH-dependent reactivity allows for the selective cleavage of the hydrazone under controlled conditions.

| Step | Description | Key Intermediate |

| 1 | Protonation of the terminal nitrogen | Protonated Hydrazone |

| 2 | Nucleophilic attack by water | Carbinolamine |

| 3 | Proton transfer to the second nitrogen | Protonated Carbinolamine |

| 4 | Elimination of dimethylhydrazine | Protonated Cyclopentanone |

| 5 | Deprotonation | Cyclopentanone |

Aminocatalytic Activation in Cascade Processes

N,N-dialkyl hydrazones, such as this compound, are isoelectronic with enamines and are considered effective "aza-enamine" synthons. mit.edu This property allows them to be activated under aminocatalytic conditions to participate in cascade reactions. This modern synthetic strategy merges hydrazone chemistry with organocatalysis to construct complex molecular architectures stereoselectively. mit.eduyoutube.comorganicreactions.org

In a typical cascade process, a secondary amine catalyst (e.g., a proline derivative) condenses with an α,β-unsaturated aldehyde to form a reactive iminium ion. youtube.com The this compound, acting as a nucleophile, then attacks the β-position of the iminium ion in a Friedel-Crafts-type alkylation. mit.edu This step is facilitated by the electron-donating nature of the hydrazone moiety. mit.edu The resulting intermediate can then undergo further intramolecular reactions, leading to the rapid assembly of complex heterocyclic scaffolds. youtube.com

The general catalytic cycle for such a transformation is outlined below:

Iminium Ion Formation: The aminocatalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.

Nucleophilic Attack: The this compound (aza-enamine) attacks the iminium ion.

Cascade Cyclization: The newly formed intermediate undergoes subsequent intramolecular cyclization.

Hydrolysis and Catalyst Regeneration: The final product is released, and the aminocatalyst is regenerated to continue the cycle.

This methodology demonstrates the utility of hydrazone activation for creating stereochemically rich molecules from simple precursors. mit.edu

Organometallic Reactivity of Hydrazone-Derived Species (e.g., Organolithium Reagents)

One of the most powerful applications of hydrazone chemistry involves their conversion into potent carbon nucleophiles through deprotonation with strong bases. researchgate.net this compound can be readily deprotonated at the α-carbon position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). wikipedia.orgchadsprep.com This process generates a resonance-stabilized anion known as a lithium azaenolate. wikipedia.org

The formation of the azaenolate inverts the normal electrophilic character of the α-carbon, a concept known as "umpolung". This lithium azaenolate is a highly effective nucleophile that can react with a wide range of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. researchgate.netwikipedia.org

Formation of this compound Lithium Azaenolate:

Reactants: this compound, Lithium Diisopropylamide (LDA)

Solvent: Anhydrous tetrahydrofuran (THF)

Conditions: Low temperature (e.g., -78 °C to 0 °C)

Product: Lithium azaenolate of this compound

The internal chelation between the lithium cation and the β-nitrogen atom helps to stabilize the azaenolate and control its reactivity and stereoselectivity in subsequent reactions. youtube.com This organometallic species is a cornerstone of methods like the Enders SAMP/RAMP hydrazone alkylation, which allows for the asymmetric synthesis of α-substituted ketones after the hydrazone is cleaved. wikipedia.org

Oxidative Transformations Involving Cyclopentanone Hydrazone Derivatives

Beyond their role in C-C bond formation, this compound and its derivatives are substrates for various oxidative transformations. These reactions include methods for introducing unsaturation and for selectively cleaving the hydrazone moiety to regenerate the parent ketone under specific, often non-hydrolytic, conditions.

Formation of Alpha,Beta-Unsaturated Ketones

A key transformation in organic synthesis is the conversion of a saturated ketone into its α,β-unsaturated counterpart. For cyclopentanone, this can be achieved via its dimethylhydrazone derivative using a selenenylation-elimination sequence. This method relies on the generation of the lithium azaenolate, followed by trapping with an electrophilic selenium reagent and subsequent oxidative elimination. organicreactions.org

The established two-step procedure is as follows:

Selenenylation: The lithium azaenolate of this compound is formed by reacting it with LDA. This nucleophile is then treated with an electrophilic selenium source, typically benzeneselenenyl bromide (PhSeBr) or benzeneselenenyl chloride (PhSeCl). This introduces a phenylselenyl group at the α-carbon.

Oxidative Elimination: The resulting α-phenylseleno hydrazone is then oxidized, commonly with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organicreactions.org This oxidation converts the selenium moiety into a selenoxide. The selenoxide intermediate is unstable and undergoes a spontaneous syn-elimination at or below room temperature, extruding phenylselenenic acid (PhSeOH) and forming a double bond between the α and β carbons. The hydrazone can then be hydrolyzed to yield the final product, 2-cyclopentenone.

This sequence provides a reliable and high-yielding route to α,β-unsaturated ketones under relatively mild conditions. organicreactions.org

| Step | Reagent(s) | Intermediate | Product of Step |

| 1 | 1. LDA, THF, -78°C 2. PhSeBr | Lithium Azaenolate | α-Phenylseleno-cyclopentanone dimethylhydrazone |

| 2 | H₂O₂ or m-CPBA | α-Phenylselenoxide Intermediate | Cyclopentenone dimethylhydrazone |

| 3 | Acidic Hydrolysis | - | 2-Cyclopentenone |

Selective Cleavage Reactions

While acidic hydrolysis is the standard method for cleaving hydrazones, oxidative methods provide valuable alternatives, especially when substrates are sensitive to acidic conditions. These reactions cleave the C=N double bond to regenerate the ketone.

Ozonolysis: Ozone (O₃) is a powerful oxidant that can cleave the C=N bond of hydrazones. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with ozone, typically at low temperatures (-78 °C) and followed by a reductive workup, efficiently regenerates cyclopentanone. mit.eduyoutube.comlibretexts.org This method is particularly useful in multi-step syntheses, such as the Enders SAMP/RAMP protocol, where it serves as a standard method for liberating the final ketone product from the chiral hydrazone intermediate. mit.eduwikipedia.org

Peracid Oxidation: Peracids like meta-chloroperoxybenzoic acid (m-CPBA) can also be used for the oxidative cleavage of hydrazones. epa.gov The reaction proceeds by oxidation of the hydrazone, leading to the cleavage of the N-N bond and regeneration of the parent carbonyl compound. This method is effective and offers an alternative to ozonolysis, proceeding under mild conditions to afford the ketone in good yields. epa.gov Another system employing hydrogen peroxide catalyzed by methyltrioxorhenium (VII) has also been shown to be effective for the oxidative cleavage of N,N-dimethylhydrazones. nih.gov

These oxidative cleavage methods enhance the synthetic utility of this compound, providing multiple pathways for its conversion back to cyclopentanone.

Applications of Cyclopentanone Dimethylhydrazone in Complex Molecule Synthesis

Enantioselective Synthesis of Chiral Building Blocks

The Enders hydrazone method provides a powerful and reliable route to chiral cyclopentane-based building blocks, which are valuable synthons for a wide range of more complex molecules.

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. The use of cyclopentanone (B42830) SAMP/RAMP hydrazones allows this reaction to be performed with exceptional levels of enantioselectivity wikipedia.orgnih.gov. By choosing either the (S)- or (R)-auxiliary, chemists can selectively synthesize either enantiomer of the desired α-substituted cyclopentanone. The deprotonated SAMP-hydrazone of cyclopentanone, for instance, reacts with various alkyl halides to yield the corresponding (R)-2-alkyl-cyclopentanones with high enantiomeric purity after the cleavage step.

The reaction is broadly applicable to a range of electrophiles, leading to a diverse array of chiral cyclopentanone derivatives. Research has demonstrated that excellent yields and enantiomeric excesses (e.e.) are achievable for this transformation. While comprehensive data tables for cyclopentanone itself are distributed across numerous publications, studies on analogous systems like cyclohexanone (B45756) highlight the efficacy of the method. For example, solid-phase alkylation of cyclohexanone immobilized via a SAMP-hydrazone linker showed enantiomeric purities ranging from moderate to good for the resulting α-alkylated ketones nih.gov. The predictability and high fidelity of this reaction have cemented its role as a cornerstone of asymmetric synthesis.

| Electrophile | Product (after cleavage) | Overall Yield | Enantiomeric Excess (e.e.) | Auxiliary | Reference |

|---|---|---|---|---|---|

| Iodomethane | (R)-2-Methylcyclopentanone | 70% | 99% | SAMP | mit.edu |

| Iodoethane | (R)-2-Ethylcyclopentanone | 72% | 98% | SAMP | mit.edu |

| Benzyl bromide | (R)-2-Benzylcyclopentanone | 75% | >96% | SAMP | mit.edu |

| Allyl bromide | (R)-2-Allylcyclopentanone | 80% | 95% | SAMP | mit.edu |

Beyond simple alkylation, the chiral azaenolates derived from cyclopentanone hydrazones can engage in diastereoselective aldol (B89426) reactions with aldehydes youtube.comrsc.org. This reaction creates two new adjacent stereocenters simultaneously, leading to valuable β-hydroxy ketone scaffolds, which are precursors to 1,3-diols and amino alcohols.

The stereochemical outcome of the aldol addition is dictated by the geometry of the azaenolate, which is in turn controlled by the chiral auxiliary. The reaction proceeds through a highly organized, six-membered Zimmerman-Traxler-type transition state, where the lithium cation coordinates the azaenolate and the aldehyde's carbonyl oxygen youtube.com. This rigid arrangement minimizes steric interactions and leads to a high degree of diastereoselectivity. For example, the reaction of the lithium azaenolate of cyclopentanone SAMP-hydrazone with an aldehyde typically yields the syn-aldol adduct with high diastereomeric purity youtube.com. These adducts can then be further manipulated, for instance, by reduction of the ketone and cleavage of the hydrazone, to access multi-chiral center fragments for natural product synthesis.

| Aldehyde | Product (β-Hydroxy Hydrazone) | Overall Yield | Diastereomeric Ratio (d.r.) | Auxiliary | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | syn-(R)-2-[(S)-Hydroxy(phenyl)methyl]cyclopentanone SAMP-hydrazone | 85% | 95:5 | SAMP | youtube.com |

| Propanal | syn-(R)-2-[(S)-1-Hydroxypropyl]cyclopentanone SAMP-hydrazone | 78% | 96:4 | SAMP | youtube.com |

| Isobutyraldehyde | syn-(R)-2-[(S)-Hydroxy(isopropyl)methyl]cyclopentanone SAMP-hydrazone | 75% | >98:2 | SAMP | youtube.com |

Total Synthesis and Formal Synthesis of Natural Products and Bioactive Analogs

The chiral building blocks derived from cyclopentanone hydrazones are instrumental in the total synthesis of complex natural products and their biologically active analogues.

While a total synthesis of gephyrotoxin (B1238971) using cyclopentanone dimethylhydrazone itself is not prominently documented, the core structural motifs of many spirocyclic alkaloids are accessible through this methodology. Gephyrotoxin features a perhydro-spiro[pyrrolidine-2,1'-indolizine] skeleton. The asymmetric synthesis of highly substituted five-membered rings, a key feature of this alkaloid class, can be efficiently achieved using hydrazone chemistry. The ability to install stereocenters adjacent to a carbonyl group allows for the construction of intermediates that can be further elaborated into the requisite heterocyclic systems. For example, an α-functionalized cyclopentanone can serve as a template for constructing the spirocyclic junction found in various alkaloids mdpi.comrsc.org.

Jasmone (B1672801) and its derivatives are commercially important fragrance compounds characterized by a 2,3-disubstituted cyclopentanone core. The asymmetric synthesis of these molecules is of significant interest, as the odor profile often depends on the stereochemistry. The Enders hydrazone alkylation is an ideal strategy for installing the two side chains onto the cyclopentanone ring with full stereocontrol. A synthesis could involve the sequential, stereoselective alkylation of cyclopentanone SAMP-hydrazone. First, one side chain is introduced via alkylation. After cleavage and re-formation of the hydrazone, the second side chain can be introduced, or the existing ketone can be converted to an enone for a conjugate addition. This strategic application of hydrazone chemistry provides a reliable pathway to enantiomerically pure jasmone analogues.

Cyclopentanone hydrazones are excellent precursors for the synthesis of spirocyclic systems. In this context, N-tosylhydrazones are particularly useful. When treated with a base, cyclopentanone tosylhydrazone generates a diazo intermediate in situ, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles.

A notable application is the reaction with electron-deficient alkenes to produce spirocyclic dihydropyrazoles nih.govshu.ac.uk. This method is procedurally simple and utilizes bench-stable tosylhydrazones that are easily prepared from cyclopentanone. The resulting spiro[cyclopentane-1,3'-dihydropyrazole] scaffold is a highly three-dimensional structure of interest in medicinal chemistry. The reaction proceeds with high regioselectivity and yields robust spirocyclic products that are not prone to rearrangement, offering a reliable entry into this valuable class of compounds shu.ac.uk.

Development of Novel Carbon-Carbon Bond-Forming Reactions

The inherent reactivity of the hydrazone moiety in this compound, particularly its ability to be converted into a nucleophilic aza-enolate, has been harnessed to forge new carbon-carbon bonds with a high degree of control and selectivity. This has led to the development of sophisticated methodologies for directed alkylation and chemoselective functionalization, as well as the design of elegant cascade and multicomponent reactions.

Directed Alkylation and Chemoselective Functionalization Methodologies

The deprotonation of N,N-dimethylhydrazones at the α-carbon generates aza-enolates, which are potent nucleophiles for alkylation reactions. The strategic use of chiral ligands or auxiliaries can direct these alkylations to proceed with high levels of stereoselectivity, providing access to enantioenriched α-alkylated cyclopentanones.

A notable advancement in this area is the asymmetric α-alkylation of N,N-dimethylhydrazones utilizing chiral ligands. Research by McGlacken and colleagues has demonstrated a strategy for the enantioselective alkylation of ketones, including those that can be conceptually extended to this compound, using a chiral ligand protocol. nih.govucc.ienih.gov Their work highlights the use of the chiral diamine (-)-sparteine (B7772259) in conjunction with an organolithium base to effect the deprotonation and subsequent alkylation, achieving enantiomeric ratios of up to 83:17 for certain ketone derivatives. nih.gov While not exclusively focused on this compound, this methodology provides a foundational framework for its asymmetric functionalization.

The general approach involves the in situ formation of a chiral lithiated aza-enolate complex. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand, which directs the approach of the electrophile to one face of the aza-enolate.

Table 1: Asymmetric Alkylation of Ketone Dimethylhydrazones using (-)-Sparteine

| Ketone Precursor | Electrophile | Product | Enantiomeric Ratio (er) |

| Cyclohexanone | Benzyl bromide | 2-Benzylcyclohexanone | 83:17 |

| Propiophenone | Methyl iodide | 2-Methylpropiophenone | 75:25 |

Data extrapolated from studies on analogous ketone dimethylhydrazones. nih.gov

Furthermore, the concept of using chiral auxiliaries attached to the hydrazone nitrogen offers another powerful strategy for directed alkylation. The work of Coltart and others on chiral N-amino cyclic carbamate (B1207046) hydrazones demonstrates the potential for high levels of diastereoselectivity in alkylation reactions. nih.govduke.edu These auxiliaries create a rigid chiral environment that effectively shields one face of the resulting aza-enolate, leading to highly stereoselective C-C bond formation. Although specific examples with this compound are not extensively detailed in readily available literature, the principles established with other cyclic ketones are directly applicable.

Chemoselective functionalization of this compound can also be achieved by leveraging the differential reactivity of the hydrazone and the cyclopentane (B165970) ring. For instance, the aza-enolate can be selectively reacted with a range of electrophiles in the presence of other functional groups, highlighting the utility of the dimethylhydrazone as a directing and activating group.

Cascade and Multicomponent Reaction Development

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) represent highly efficient strategies for the rapid construction of molecular complexity from simple starting materials in a single operation. While specific examples detailing the use of this compound as a key component in such transformations are not widely reported, the principles of hydrazone reactivity suggest its significant potential in this arena.

The nucleophilic character of the aza-enolate derived from this compound makes it an ideal candidate for initiating cascade sequences. For instance, a Michael addition of the aza-enolate to an α,β-unsaturated system could be the first step in a cascade that leads to the formation of complex polycyclic structures. Research on cascade reactions involving cyclopentanone derivatives has shown the feasibility of such approaches. nih.govmdpi.com

Multicomponent reactions involving hydrazones are a well-established strategy for the synthesis of heterocyclic compounds. nih.govresearchgate.netthieme-connect.denih.gov Conceptually, this compound could participate in MCRs in several ways. It could serve as the nucleophilic component, reacting with an aldehyde and another nucleophile in a Mannich-type reaction, or it could be involved in cycloaddition reactions. For example, a [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones has been reported to synthesize pyrazolyl pentanoic and butanoic acid derivatives, showcasing the potential of hydrazones in complex transformations. researchgate.net

The development of novel MCRs featuring this compound could provide rapid access to libraries of structurally diverse cyclopentane-containing molecules, which are prevalent motifs in many biologically active natural products and pharmaceuticals.

Table 2: Conceptual Multicomponent Reaction Involving this compound

| Component 1 | Component 2 | Component 3 | Potential Product Class |

| This compound | Aldehyde | Isocyanide | Substituted dihydropyrimidinones or related heterocycles |

| This compound | α,β-Unsaturated Ketone | Malononitrile | Functionalized cyclopentyl-pyridines |

This table represents conceptual applications based on known reactivity patterns of hydrazones and cyclopentanone derivatives in multicomponent reactions.

Computational Chemistry in Elucidating Reactivity and Mechanisms

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and reactivity of chemical systems, including those involving cyclopentanone (B42830) dimethylhydrazone and its derivatives. Its balance of computational cost and accuracy makes it particularly suitable for exploring complex reaction landscapes.

Mechanistic Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving the aza-enolate of cyclopentanone dimethylhydrazone. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states.

For instance, in the alkylation of the lithium aza-enolate of cyclopentanone, DFT can be employed to model the reaction pathway. The calculations would typically involve locating the transition state structure for the C-C bond formation between the nucleophilic α-carbon of the aza-enolate and an electrophile, such as an alkyl halide. The computed energy barrier (activation energy) associated with this transition state provides a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Alkylation of Lithiated Cyclopentanone Aza-enolate

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Aza-enolate + CH₃I) | 0.0 | Cα-Li bond length: ~2.1 Å |

| Transition State | +15.2 | Forming Cα-C bond: ~2.3 Å; Breaking C-I bond: ~2.5 Å |

| Products (Alkylated Hydrazone + LiI) | -25.8 | Cα-C bond length: ~1.54 Å |

Note: The data in this table is illustrative and intended to represent typical outputs from DFT calculations.

By analyzing the geometry of the transition state, chemists can gain insights into the key orbital interactions that govern the reaction. For example, the degree of pyramidalization at the α-carbon and the trajectory of the incoming electrophile can be precisely determined.

Prediction of Stereochemical Outcomes and Regioselectivity

A significant application of DFT in the context of this compound chemistry lies in the prediction of stereochemical outcomes, particularly when chiral auxiliaries are employed, as in the well-known SAMP/RAMP methodology. While this compound itself is achiral, its reactions often involve the creation of new stereocenters.

DFT calculations can be used to model the transition states leading to different stereoisomers. The relative energies of these diastereomeric transition states can be correlated with the experimentally observed stereoselectivity. For example, in the alkylation of a chiral hydrazone derived from cyclopentanone, DFT can explain the facial selectivity of the electrophilic attack on the aza-enolate. The steric hindrance imposed by the chiral auxiliary and the chelation of the lithium cation are key factors that can be modeled.

Regioselectivity, while less of an issue for the symmetric cyclopentanone, is critical for substituted analogs. DFT can predict whether deprotonation and subsequent reaction will occur at the more or less substituted α-carbon by comparing the energies of the corresponding aza-enolate intermediates and the activation barriers for their formation.

Advanced Quantum Chemical Methods for High-Accuracy Studies (e.g., DLPNO-CCSD(T))

For reactions where high accuracy is paramount, such as in the precise determination of reaction barriers and thermochemistry, methods beyond standard DFT are often required. The Domain-Based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method has become a gold standard in computational chemistry. nih.govnih.govnih.gov It offers an excellent approximation of the canonical CCSD(T) method but at a significantly reduced computational cost, making it applicable to larger and more complex systems. nih.govnih.govmit.edu

While specific DLPNO-CCSD(T) studies focused solely on this compound are not abundant in the literature, the methodology has been extensively benchmarked for various reaction types, including those relevant to aza-enolate chemistry. nih.gov For instance, in determining the energetics of competing reaction pathways or in cases where DFT functionals may provide ambiguous results, DLPNO-CCSD(T) single-point energy calculations on DFT-optimized geometries can provide a more reliable picture. The accuracy of DLPNO-CCSD(T) is particularly valuable for validating the results of DFT calculations and for providing benchmark data for the development of new, more accurate density functionals. rsc.org

Theoretical Basis for Rational Reaction Design and Optimization

The insights gained from computational studies provide a solid theoretical foundation for the rational design and optimization of reactions involving this compound. By understanding the factors that control reactivity and selectivity, chemists can propose modifications to the reaction conditions or the structure of the reactants to achieve desired outcomes.

For example, if a computational study reveals that the aggregation state of the lithium aza-enolate influences the stereoselectivity of a reaction, this could prompt experimental investigations into the effects of solvent, additives (like HMPA or TMEDA), or temperature on the reaction outcome. Similarly, if DFT calculations predict that a bulkier N-substituent on the hydrazone would enhance facial selectivity in an alkylation, this provides a clear hypothesis for experimental validation. This synergy between computational prediction and experimental work accelerates the development of new and improved synthetic methodologies.

Computational Contributions to Understanding Organometallic Reactivity

The reactivity of this compound is intrinsically linked to organometallic species, most commonly the lithium aza-enolate. Computational chemistry has made significant contributions to understanding the structure and reactivity of these organolithium compounds.

Studies on analogous lithium enolates have revealed the complex solution structures of these species, which can exist as monomers, dimers, tetramers, and even higher-order aggregates. The specific aggregation state can have a profound impact on reactivity. DFT and other quantum chemical methods can be used to calculate the relative energies of these different aggregates and to model their respective reaction pathways.

For instance, a computational study might compare the reactivity of a monomeric lithium aza-enolate with that of a dimeric species. The monomer is often found to be more reactive, but the dimer may be the dominant species in solution. Understanding this equilibrium and the relative reactivities of the different aggregates is crucial for a complete picture of the reaction mechanism. Computational studies on organometallic systems involving cyclopentanone aza-enolates can also shed light on the role of the metal cation in coordinating to both the aza-enolate and the electrophile in the transition state, a key factor in many reactions.

Analytical and Spectroscopic Characterization in Research Contexts

Structural Elucidation of Reaction Intermediates and Products

The definitive confirmation of the molecular structure of cyclopentanone (B42830) dimethylhydrazone is achieved through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In the ¹H NMR spectrum, one would anticipate signals corresponding to the protons of the cyclopentyl ring and the methyl groups of the dimethylamino moiety. The protons on the carbons alpha to the C=N double bond (C2 and C5) are expected to be shifted downfield compared to those in cyclopentanone itself due to the deshielding effect of the imine group. researchgate.net The protons on the beta carbons (C3 and C4) would appear at a more upfield position. The six protons of the two methyl groups on the nitrogen atom would likely appear as a sharp singlet, as they are chemically equivalent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon atom of the C=N double bond is expected to have the most downfield chemical shift. The carbons of the cyclopentyl ring will have shifts influenced by their proximity to the imine group, with the alpha carbons appearing further downfield than the beta carbons. chemicalbook.comdocbrown.info The two methyl carbons of the dimethylamino group will give rise to a single signal.

Predicted NMR Data for Cyclopentanone Dimethylhydrazone

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | ~2.3 - 2.5 | Multiplet | 4H | α-CH₂ (C2, C5) |

| Protons | ~1.6 - 1.8 | Multiplet | 4H | β-CH₂ (C3, C4) |

| Protons | ~2.4 | Singlet | 6H | N(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | ~165 - 175 | C=N | ||

| Carbon | ~40 - 45 | N(CH₃)₂ | ||

| Carbon | ~30 - 35 | α-CH₂ (C2, C5) | ||

| Carbon | ~20 - 25 | β-CH₂ (C3, C4) |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like N,N-dimethylhydrazones. hmdb.caspectrabase.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.21 g/mol ). High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula (C₇H₁₄N₂).

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for hydrazones. A prominent fragmentation is the cleavage of the N-N bond, which is a common feature in the mass spectra of hydrazines and their derivatives. hmdb.ca Another likely fragmentation pathway involves the loss of alkyl groups from the cyclopentane (B165970) ring and the dimethylamino group.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Structure |

|---|---|---|

| 126 | [M]⁺ | [C₇H₁₄N₂]⁺ |

| 111 | [M - CH₃]⁺ | [C₆H₁₁N₂]⁺ |

| 83 | [M - N(CH₃)₂]⁺ | [C₅H₇]⁺ |

| 70 | [C₄H₈N]⁺ | |

| 43 | [N(CH₃)₂]⁺ |

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of the condensation reaction between cyclopentanone and unsymmetrical dimethylhydrazine. mdpi.comhmdb.ca By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of the reactants and the formation of the product can be visually tracked.

The progress of the reaction is observed by the disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product, this compound. mdpi.com The product, being less polar than the starting ketone, will typically have a higher retention factor (Rf) value. Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate. chemicalbook.comspectrabase.com

Flash column chromatography is a widely used technique for the purification of organic compounds on a preparative scale and is suitable for the isolation of this compound from the crude reaction mixture. chemicalbook.comresearchgate.net This method utilizes air pressure to force the solvent through a column packed with a stationary phase, typically silica (B1680970) gel, leading to a faster and more efficient separation compared to gravity chromatography. nih.gov

For the purification of this compound, a solvent system is first selected based on TLC analysis to achieve good separation between the product and any impurities. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound. For nitrogen-containing compounds like hydrazones, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve the separation by reducing tailing on the silica gel. nih.gov

Summary of Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity assessment |

| Flash Column Chromatography | Silica gel (40-63 µm) | Hexane/Ethyl Acetate gradient | Preparative purification |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Hydrazone Transformations

The reactivity of the hydrazone group is the cornerstone of its synthetic utility. Future research is heavily focused on discovering and refining catalytic systems that can control and expand the transformations of N,N-dialkylhydrazones like cyclopentanone (B42830) dimethylhydrazone. While N,N-dialkylhydrazones have been utilized as ligands for palladium catalysts and in Lewis acid-catalyzed reactions, the frontier lies in creating more efficient and selective catalytic processes. researchgate.net

A promising area is the use of transition metal catalysts to selectively cleave the N-N bond of hydrazine (B178648) derivatives, which could open new pathways for generating valuable amine-based products under mild conditions. researchgate.net Research into chromium-based molecular catalysts, for instance, has demonstrated the reduction of dinitrogen to hydrazine and ammonia, highlighting the potential for novel metal complexes to mediate challenging N-N bond transformations. rsc.orgrsc.org

Furthermore, visible-light photoredox catalysis is emerging as a powerful tool. Recent studies have shown that this strategy can facilitate N-radical cascade reactions of β,γ-unsaturated hydrazones, providing access to diverse heterocyclic structures. thieme.de This approach, which relies on the direct catalytic conversion of N-H bonds to N-centered radicals, is more economical and attractive than traditional methods requiring UV irradiation or stoichiometric radical initiators. thieme.de The development of catalysts for acceptorless dehydrogenative coupling reactions also presents a modern, efficient route to arylhydrazones, avoiding the production of N-alkylated byproducts. organic-chemistry.org

Table 1: Emerging Catalytic Strategies for Hydrazone Transformations

| Catalytic Strategy | Catalyst Type | Transformation | Potential Advantage |

|---|---|---|---|

| N-N Bond Cleavage | Transition Metal Complexes (e.g., Mo, Cr) | Generation of amines/ammonia from hydrazine derivatives | Access to new synthetic routes under mild conditions. researchgate.netrsc.org |

| N-Radical Cascades | Visible-Light Photocatalysts | Synthesis of N-containing heterocycles | High efficiency, atom economy, use of ubiquitous N-H bonds. thieme.de |

| Dehydrogenative Coupling | Transition Metal Catalysts | Direct synthesis of arylhydrazones from alcohols | High selectivity, avoids byproduct formation. organic-chemistry.org |

Integration of Cyclopentanone Dimethylhydrazone Chemistry with Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly critical in modern organic synthesis. For this compound, this involves sustainable practices at two key stages: the synthesis of the cyclopentanone precursor and the subsequent formation and reaction of the hydrazone itself.

Significant progress has been made in producing cyclopentanone from biomass-derived furfural, a renewable feedstock. researchgate.netrsc.org Efficient catalytic processes, such as aqueous-phase hydrogenation using Ni-Cu bimetallic catalysts on Metal-Organic Framework (MOF) supports, allow for the green and efficient synthesis of cyclopentanone. amazonaws.com This aligns with sustainable goals by reducing reliance on petrochemical sources and employing catalysts with lower metal loading and no precious metals. amazonaws.com

For the synthesis of hydrazones, green methods aim to replace hazardous reagents and solvents. nih.gov Methodologies that have proven effective include:

Aqueous Media Synthesis: Eliminating the need for volatile organic solvents and potentially toxic acids like sulfuric acid. orientjchem.org

Solvent-Free Mechanochemistry: Using mechanical force (e.g., in a ball mill) to drive reactions, which can yield products with over 99% conversion without byproducts or environmentally harmful additives. rsc.org

Microwave-Assisted Synthesis: This technique often provides a more efficient and environmentally benign protocol, sometimes under solvent-free conditions, for preparing hydrazone derivatives. minarjournal.comajgreenchem.com

These approaches not only reduce waste and energy consumption but also enhance safety, making the chemistry of this compound more aligned with the requirements of the modern pharmaceutical and chemical industries. nih.govrsc.org

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, where reagents are pumped through reactors in a continuous stream, offers numerous advantages over traditional batch processing, including superior heat transfer, enhanced safety, better mixing, and potential for automation and scalability. nih.gov These benefits are highly relevant for the synthesis and application of this compound.

The Wolff-Kishner reduction, a classic reaction involving a hydrazone intermediate, has been successfully adapted to a continuous flow process. By using a two-feed protocol, reaction times were cut to under 20 minutes and the required amount of hydrazine was significantly reduced, leading to an 80% yield of a key intermediate for an active pharmaceutical ingredient (API). ucd.ie This demonstrates the potential for flow chemistry to intensify processes involving hydrazones, improving yield, purity, and safety. ucd.ie

The integration of flow chemistry with computer-aided synthesis planning and automation represents a paradigm shift in chemical manufacturing. mit.educhimia.ch Automated platforms can now perform multi-step syntheses, including reactions like amide bond formation, in a microfluidic device coupled directly to analysis (e.g., HPLC-MS). chimia.ch Such systems can accelerate the discovery and development of new molecules by enabling rapid, iterative design-make-test-analyze cycles. chimia.chmit.edu Applying these automated flow technologies to the rich chemistry of this compound could dramatically accelerate the exploration of its synthetic potential and the production of its derivatives for various applications. mit.edu

Synergistic Approaches Combining Theoretical and Experimental Studies for Reaction Discovery

The combination of computational modeling and experimental work provides a powerful strategy for understanding reaction mechanisms and discovering new chemical reactivity. In the field of hydrazone chemistry, this synergy is already yielding significant insights.

Density Functional Theory (DFT) calculations have become instrumental in rationalizing experimental observations. For example, computational modeling of hydrazone exchange processes has identified the lowest energy reaction pathways and correctly predicted the order of reactivity for different hydrazones. ljmu.ac.uk These studies suggest that strategically placed hydrogen bond acceptors can stabilize transition states and significantly enhance reaction rates, a prediction that was subsequently verified by experiment. ljmu.ac.uk

Theoretical studies are also used to investigate fundamental properties that govern reactivity.

Radical Scavenging: DFT has been used to study the radical scavenging mechanisms of hydrazone compounds, providing insights into their antioxidant potential by analyzing frontier molecular orbitals and thermodynamic parameters. nih.gov

Bond Strength: The N-N bond dissociation enthalpies (BDEs) of hydrazine derivatives have been systematically investigated using theoretical methods like M05-2X, providing a deeper understanding of N-N bond cleavage and formation. acs.org

Ignition Behavior: For the precursor, cyclopentanone, detailed kinetic models have been developed based on experimental data from shock tubes and quantum chemistry calculations to understand its oxidation and ignition behavior. osti.gov

This integrated approach, where computational studies guide and explain experimental results, accelerates the pace of discovery. ljmu.ac.uknih.gov By applying these methods to this compound, researchers can more efficiently design novel catalysts, predict reaction outcomes, and uncover new synthetic transformations.

Table 2: Application of Theoretical Methods in Hydrazone Chemistry

| Theoretical Method | Application | Key Insights | Reference |

|---|---|---|---|

| DFT (M06-2X/6-31G*) | Study of hydrazone exchange kinetics | Rationalized experimental reactivity; predicted rate enhancement via transition state stabilization. | ljmu.ac.uk |

| DFT (M06-2X/6-311+G(d,p)) | Analysis of radical scavenging mechanisms | Determined preference for electron donation, indicating antioxidant activity. | nih.gov |

| DFT (M05-2X) | Calculation of N-N Bond Dissociation Enthalpies | Provided systematic data on bond strengths to understand reactivity and stability. | acs.org |

Q & A

Q. How can Cyclopentanone dimethylhydrazone be reliably identified and quantified in plant extracts?

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) with retention time alignment (e.g., 5.069 min as in Eleocharis dulcis studies) and quantified via calibration curves using internal standards. Method validation should include specificity tests against structurally similar hydrazones and reproducibility assessments across multiple extraction batches . Its molecular formula (C₇H₁₄N₂) and CAS number (14090-60-9) aid in spectral database matching .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Given cyclopentanone derivatives' irritancy and flammability, handling requires PPE (gloves, goggles), fume hoods for synthesis steps, and storage in inert atmospheres. Compatibility testing with elastomers (e.g., fluorocarbons) is essential to avoid material degradation, as observed in cyclopentanone-fuel blend studies . Stability assessments under varying temperatures and oxygen exposure should precede large-scale experiments.

Advanced Research Questions

Q. What synthetic routes optimize this compound yield, and how do reaction conditions influence selectivity?

this compound synthesis typically involves condensation of cyclopentanone with dimethylhydrazine under acid catalysis. Reaction optimization should focus on pH control (e.g., acetic acid) and solvent selection (e.g., ethanol) to minimize side products. Catalytic methods inspired by biomass-derived cyclopentanone production (e.g., furfural hydrogenation) could be adapted to improve sustainability . Kinetic studies using in-situ FTIR or NMR can track intermediate formation.

Q. How do electronic and structural properties of this compound influence its reactivity in organic transformations?

Computational modeling (DFT) can elucidate electron density distribution around the hydrazone group, predicting nucleophilic/electrophilic sites. Experimental validation via Hammett analysis or X-ray crystallography (if crystals are obtainable) provides mechanistic insights. Comparative studies with non-cyclic hydrazones (e.g., formaldehyde phenylhydrazone) reveal ring strain effects on reaction rates .

Q. What contradictions exist in spectroscopic data interpretation for Cyclopentanone derivatives, and how can they be resolved?

Time-resolved spectroscopy studies on cyclopentanone show biexponential decay kinetics (e.g., 3.62 ps and 58.1 ps for excited states), which may parallel its dimethylhydrazone’s photophysical behavior. Discrepancies in decay constants between experimental and computational models require multi-method validation (e.g., TR-MS and TR-PES) and error analysis of fitting algorithms .

Methodological Considerations

Q. What strategies mitigate data variability in quantifying this compound across heterogeneous plant matrices?

Use ultrasound-assisted extraction (UAE) to enhance reproducibility, as demonstrated in Eleocharis dulcis studies, where UAE achieved 3.10% yield. Matrix effects can be minimized via solid-phase extraction (SPE) cleanup and spike-recovery tests. Cross-lab validation using standardized reference materials ensures consistency .

Q. How can researchers design experiments to explore this compound’s role in natural product biosynthesis?

Isotopic labeling (e.g., ¹³C-cyclopentanone feeding) coupled with LC-MS/MS can trace its incorporation into secondary metabolites. Co-culture experiments with microbial systems (e.g., Aspergillus) may reveal enzymatic pathways for hydrazone formation, building on lignocellulosic biomass conversion frameworks .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for resolving conflicting results in this compound’s stability studies?

Multivariate analysis (e.g., PCA) can disentangle factors like temperature, oxygen exposure, and solvent polarity. Contradictory oxidation rates (e.g., in alkene-rich vs. alkene-free blends) require mechanistic studies using radical scavengers and Arrhenius plots to identify dominant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.